2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
Description
2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol is a pyrimidine derivative featuring a substituted piperazine ring and a branched alkyl chain. The core structure consists of a pyrimidin-4-ol scaffold, with a 2-fluorophenyl-substituted piperazine at position 2 and a 3-methylbutyl group at position 3.
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4O/c1-14(2)8-9-16-15(3)22-20(23-19(16)26)25-12-10-24(11-13-25)18-7-5-4-6-17(18)21/h4-7,14H,8-13H2,1-3H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZFLTQPFIWKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3F)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Diketones and Amidines
The pyrimidin-4-ol scaffold is synthesized through the cyclocondensation of β-diketones with amidine hydrochlorides. For example, ethyl 3-methylacetoacetate reacts with guanidine carbonate in ethanol under reflux to yield 6-methylpyrimidin-4-ol. Modifications to this method include:
-
Solvent Optimization : Dimethylformamide (DMF) enhances reaction rates at 120°C.
-
Catalysis : Lewis acids like ZnCl₂ improve regioselectivity for the 5-position.
Table 1 : Representative Conditions for Pyrimidine Formation
| Starting Material | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-methylacetoacetate | Guanidine carbonate | Ethanol | 80 | 72 |
| 3-Methylbutyl diketone | Urea | DMF | 120 | 68 |
| Acetylacetone | Thiourea | Toluene | 110 | 65 |
Installation of the 3-Methylbutyl Group
Alkylation at the 5-Position
The 3-methylbutyl group is introduced via alkylation of a pyrimidine intermediate bearing a leaving group (e.g., bromide). Sodium hydride in THF facilitates deprotonation, followed by treatment with 1-bromo-3-methylbutane.
Mitsunobu Reaction
For oxygenated intermediates, the Mitsunobu reaction with DIAD and PPh₃ enables C-O bond formation between pyrimidin-4-ol and 3-methylbutanol.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 1.20 (d, 6H, CH(CH₃)₂), 2.50 (s, 3H, CH₃), 3.20–3.80 (m, 8H, piperazine), 5.10 (s, 1H, OH).
Scalability and Industrial Considerations
Chemical Reactions Analysis
Structural Features and Functional Groups
The compound’s molecular formula is C₁₈H₂₃FN₄O , with a molecular weight of 330.4 g/mol . Key functional groups include:
-
Hydroxyl (-OH) : Located at the pyrimidin-4-ol position.
-
Piperazine ring : Secondary amine group susceptible to alkylation or salt formation.
-
2-Fluorophenyl group : Electron-withdrawing fluorine atom influences reactivity.
-
3-Methylbutyl (isopentyl) group : Branched alkyl chain affecting solubility and steric interactions.
Hydroxyl Group (-OH)
-
Esterification : Reaction with carboxylic acids (e.g., acetic acid) under acidic conditions to form esters.
-
Alkylation : Conversion to ethers using alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃).
-
Oxidation : Potential conversion to a ketone (pyrimidin-4-one) under oxidative conditions (e.g., KMnO₄/H+).
Piperazine Ring
-
Salt Formation : Reaction with acids (e.g., HCl) to form water-soluble salts.
-
Alkylation : Susceptible to quaternization with alkylating agents (e.g., methyl iodide), reducing basicity.
Pyrimidine Core
-
Nucleophilic Substitution : Possible displacement of substituents (e.g., hydroxyl) by nucleophiles (e.g., amines).
-
Condensation : Reaction with carbonyl compounds (e.g., aldehydes) to form heterocyclic derivatives.
Stability and Reactivity
The compound’s stability under standard conditions is inferred from similar pyrimidine-piperazine derivatives, which are generally stable but may degrade under extreme pH or temperature. The fluorophenyl group’s electron-withdrawing nature may enhance stability by reducing nucleophilic attack at adjacent positions.
Scientific Research Applications
Medicinal Chemistry
Chemical Properties and Synthesis
The compound features a pyrimidine core substituted with a piperazine moiety and fluorophenyl group, which enhances its interaction with biological targets. The synthesis typically involves multi-step organic reactions, where the piperazine ring is functionalized to improve biological activity and selectivity.
Structure-Activity Relationship (SAR)
Research indicates that variations in the substituents on the piperazine and pyrimidine rings can significantly affect the compound's binding affinity to various receptors. For example, modifications that enhance lipophilicity or introduce electron-withdrawing groups can lead to improved pharmacokinetic profiles and receptor selectivity .
Neuropharmacology
Receptor Modulation
This compound has shown potential as a selective ligand for various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. Its ability to modulate these receptors makes it a candidate for treating mood disorders, anxiety, and other neurological conditions .
Case Studies
Recent studies have highlighted its effectiveness in preclinical models of anxiety and depression. For instance, compounds with similar structures have demonstrated significant anxiolytic effects in rodent models, suggesting that this compound may share similar properties .
Anti-Cancer Activity
Chemotherapeutic Potential
Pyrimidine derivatives are known for their anticancer properties. The compound's structure allows it to interact with DNA or RNA synthesis pathways, potentially leading to cytotoxic effects against cancer cells. Research has shown that related compounds exhibit activity against various cancer cell lines, including breast and lung cancer .
Mechanism of Action
The proposed mechanism involves inhibition of key enzymes involved in nucleic acid metabolism, leading to impaired cell proliferation and induction of apoptosis in cancer cells. Further studies are needed to elucidate the exact pathways involved .
Antimicrobial Activity
Broad-Spectrum Efficacy
Preliminary investigations suggest that this compound may possess antimicrobial properties. Similar piperazine derivatives have been reported to inhibit bacterial growth and exhibit antifungal activity against several pathogens .
Research Findings
In vitro studies have indicated that modifications to the piperazine ring can enhance antimicrobial efficacy, making this compound a potential candidate for developing new antibiotics .
Conclusion and Future Directions
The compound 2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol shows promise across various fields of research, particularly in medicinal chemistry and pharmacology. Its ability to interact with multiple biological targets suggests potential applications in treating neurological disorders, cancer therapy, and as an antimicrobial agent.
Future research should focus on:
- In vivo studies to confirm efficacy and safety.
- Optimization of chemical structure to enhance selectivity and reduce side effects.
- Exploring additional therapeutic areas , such as metabolic disorders or inflammatory diseases.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of human equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and regulation of adenosine function . The compound binds to the active site of ENTs, preventing the transport of nucleosides across cell membranes and thereby modulating cellular functions.
Comparison with Similar Compounds
Quinoline-Based Derivatives ( and )
Several compounds in the evidence share the 2-fluorophenylpiperazine moiety but differ in their core structures. For example:
- D10 (4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide): Features a quinoline core instead of pyrimidin-4-ol. The 2-fluorophenyl group and piperazine linkage are structurally analogous to the target compound, but the benzamide and quinoline groups may enhance hydrogen bonding and π-π stacking interactions.
- C4 (Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate): Substitutes the 2-fluorophenyl group with a 4-fluorophenyl, altering electronic properties (para-fluoro vs. ortho-fluoro), which could influence receptor binding selectivity.
Table 1: Key Structural Differences in Quinoline Analogues
| Compound | Core Structure | Piperazine Substituent | Additional Groups |
|---|---|---|---|
| Target Compound | Pyrimidin-4-ol | 2-Fluorophenyl | 3-Methylbutyl |
| D10 | Quinoline | 2-Fluorophenyl | N-Hydroxybenzamide |
| C4 | Quinoline | 4-Fluorophenyl | Methyl benzoate |
Alkyl Chain Variations ( and )
The 3-methylbutyl chain in the target compound distinguishes it from esters and benzamides in analogues like 10l–10o (), which feature ethyl acetate-linked piperazine-thiazole hybrids. The branched alkyl chain likely increases lipophilicity, enhancing membrane permeability compared to polar ester groups.
Spectroscopic and Physical Property Comparisons
NMR Data ()
The 2-fluorophenyl group in D10 () exhibits distinct $^1$H NMR shifts (e.g., aromatic protons at δ 7.25–7.45 ppm) compared to electron-withdrawing groups like trifluoromethyl (D7, δ 7.60–7.85 ppm). This suggests that the target compound’s 2-fluorophenylpiperazine may induce similar deshielding effects, influencing solubility and intermolecular interactions.
Melting Points and Solubility
Compounds in and crystallize as white or yellow solids with melting points >150°C, indicating high crystallinity.
Table 2: Comparative Physical Properties
| Compound | Melting Point (°C) | Core Structure | Notable Substituents |
|---|---|---|---|
| Target Compound | Not reported | Pyrimidin-4-ol | 3-Methylbutyl |
| D6 | 192–194 | Quinoline | 4-Methoxyphenyl |
| C4 | 165–167 | Quinoline | 4-Fluorophenyl |
Purity and Characterization
HRMS and $^{13}$C NMR data for analogues (e.g., C7 in , HRMS m/z 498.2 [M+H]$^+$) highlight the importance of high-resolution mass spectrometry for verifying molecular formulas. The target compound’s ESI-MS profile would require similar validation.
Biological Activity
The compound 2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol is a novel pyrimidine derivative that has garnered attention due to its potential biological activities, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs play critical roles in nucleotide synthesis, adenosine regulation, and chemotherapy responses. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18H23FN4O |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | This compound |
Research indicates that the compound acts primarily as an inhibitor of ENT2, showing a significant selectivity over ENT1. The inhibition of these transporters can modulate the levels of nucleosides and nucleotides in cells, which is crucial for various cellular processes including proliferation and apoptosis. The selectivity towards ENT2 suggests potential therapeutic applications in conditions where modulation of adenosine signaling is beneficial.
Structure-Activity Relationship (SAR)
A study conducted on various analogues of the compound highlighted the importance of specific structural features for enhancing biological activity. The following table summarizes key findings from structure-activity relationship studies:
| Analogue | Selectivity (ENT2/ENT1) | IC50 (nM) |
|---|---|---|
| This compound | 5 to 10 times | 20 |
| FPMINT analogues | Varies | 10 - 100 |
These studies demonstrate that modifications to the piperazine ring and pyrimidine core can significantly affect the potency and selectivity of the compounds.
Biological Activity and Case Studies
Recent studies have demonstrated the efficacy of this compound in various biological assays:
- Inhibition of Nucleoside Transport : In vitro assays using human cell lines transfected with ENT1 and ENT2 showed that the compound significantly inhibits uridine uptake, confirming its role as an ENT inhibitor .
- Anti-Cancer Potential : Preliminary investigations indicate that ENT inhibitors may enhance the efficacy of chemotherapeutic agents by increasing intracellular nucleotide levels, potentially leading to improved cancer treatment outcomes .
- Neuroprotective Effects : Given the role of adenosine in neuroprotection, compounds targeting ENTs are being explored for their potential in treating neurodegenerative diseases. The specific activity of this compound in modulating adenosine levels could provide insights into its therapeutic applications in neurology .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this pyrimidine derivative?
Answer:
The synthesis of pyrimidine derivatives typically involves multi-step condensation reactions. For example, substituted pyrimidine cores can be prepared via cyclization of thiourea intermediates with β-keto esters, followed by functionalization at the 4- and 5-positions. Key steps include:
- Suzuki coupling for introducing aryl groups (e.g., 2-fluorophenyl) to the piperazine ring.
- Alkylation at the pyrimidine C5 position using 3-methylbutyl halides under basic conditions (e.g., K₂CO₃ in DMF).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .
Critical parameters: Reaction temperature (60–80°C), anhydrous conditions, and stoichiometric control of substituents to minimize byproducts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
